molecular formula C27H26BrN5O4S B2468381 3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 887214-30-4

3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Katalognummer B2468381
CAS-Nummer: 887214-30-4
Molekulargewicht: 596.5
InChI-Schlüssel: CVJBTNVLPZZMIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C27H26BrN5O4S and its molecular weight is 596.5. The purity is usually 95%.
BenchChem offers high-quality 3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • Antihistaminic Agents : Novel triazoloquinazolinone derivatives have been synthesized and evaluated for their antihistaminic activity. For instance, compounds within this class have shown significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as H1-antihistaminic agents with minimal sedative effects compared to standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2008).

  • Anticancer Activity : Research has also focused on the synthesis of triazoloquinazoline derivatives for their potential anticancer activities. Some compounds have shown significant cytotoxic effects against human cancer cell lines, indicating their promise as novel anticancer agents (Reddy et al., 2015).

  • Antimicrobial and Nematicidal Properties : Another area of application is the development of triazoloquinazoline derivatives as antimicrobial and nematicidal agents. Certain derivatives have displayed significant activity against bacterial and fungal strains, as well as nematodes, highlighting their potential as broad-spectrum antimicrobial agents (Reddy et al., 2016).

  • Tubulin Polymerization Inhibitors : Some triazoloquinazolinone-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. This suggests their use as vascular disrupting agents in cancer therapy, targeting the tumor's blood supply (Driowya et al., 2016).

Chemical Properties and Synthesis Routes

  • Synthetic Approaches : Various synthetic routes have been developed to create triazoloquinazoline derivatives. These methods often involve cyclization reactions and the use of different electrophiles and nucleophiles to introduce various substituents, aiming to explore the structure-activity relationships of these compounds (Pokhodylo et al., 2019).

  • Characterization : Detailed characterization of these compounds, including their elemental analysis, IR, 1H NMR, and mass spectral data, is crucial for confirming their structures and understanding their chemical properties. This foundational work supports further pharmacological investigations and the potential medicinal applications of these compounds (Panwar et al., 2011).

Eigenschaften

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrN5O4S/c1-3-36-23-14-9-18(17-24(23)37-4-2)15-16-29-25-21-7-5-6-8-22(21)33-26(30-25)27(31-32-33)38(34,35)20-12-10-19(28)11-13-20/h5-14,17H,3-4,15-16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJBTNVLPZZMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.